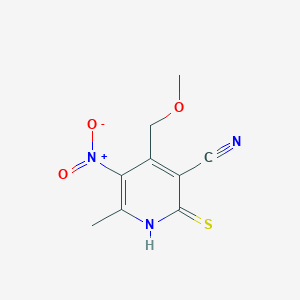
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H14FNO2 and its molecular weight is 259.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Pharmacokinetics
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, as a structural analogue of compounds like acetaminophen, has been explored in various pharmacodynamic and pharmacokinetic contexts. Research has delved into its metabolic pathways, revealing its complex metabolism which involves glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation processes. These studies suggest a link between the metabolic activation of such compounds and susceptibility to toxic side effects, potentially influenced by pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms
The analgesic effects of related compounds, through metabolization to active forms that interact with specific neural receptors, provide insights into the potential mechanisms through which this compound might exert its effects. These active metabolites, such as AM404 from acetaminophen, suggest that similar compounds might also produce analgesic effects through novel pathways, including interactions with the TRPV1 and cannabinoid receptors (Nobuko Ohashi & T. Kohno, 2020).
Antiandrogenic Applications
Exploration into compounds with antiandrogenic properties, like flutamide, sheds light on potential therapeutic applications of this compound in conditions like prostatic cancer. The effectiveness of flutamide in combination with hormone therapy suggests a potential role for structurally related compounds in enhancing therapeutic outcomes for prostate cancer patients (R. N. Brogden & S. Clissold, 1989).
Postoperative Pain Management
Studies on the use of ketamine, which shares pharmacological similarities with this compound, in postoperative pain management highlight the potential of such compounds in enhancing pain relief protocols. The efficacy of low-dose ketamine suggests that related compounds might also offer benefits in managing acute postoperative pain, potentially offering a new tool for clinicians to improve patient outcomes (R. Schmid, A. Sandler, & J. Katz, 1999).
Environmental and Toxicological Studies
Research into the environmental and toxicological impacts of compounds like acetaminophen provides a basis for understanding the broader implications of this compound use. Environmental persistence, potential for bioaccumulation, and effects on aquatic life are critical considerations in assessing the safety and environmental impact of new chemical entities (C. Igwegbe et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVSIJROZVEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)
![3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)
![3,4,5-trimethoxy-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5601335.png)

![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)


![[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone](/img/structure/B5601375.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
